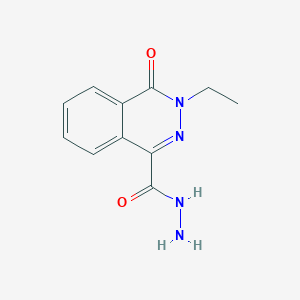

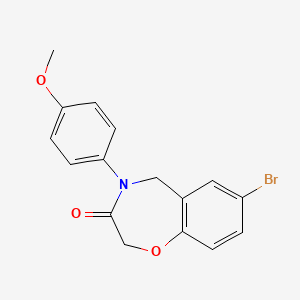

![molecular formula C17H17ClN2O2S B2869621 1-(4-氯苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑 CAS No. 886905-59-5](/img/structure/B2869621.png)

1-(4-氯苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine type nitrogen atom .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment . It is highly soluble in water .科学研究应用

四取代咪唑的合成催化剂

1-(4-氯苄基)-2-(丙基磺酰基)-1H-苯并[d]咪唑及其衍生物在 1,2,4,5-四取代咪唑的合成中用作催化剂。这些催化剂促进一锅多组分缩合过程,在无溶剂条件下证明有效。该应用在简化化学研究中的合成程序方面具有重要意义 (Zolfigol 等人,2013),(Davoodnia 等人,2010)。

硝基烯烃和硝基芳烃的合成

该化合物还与硝基烯烃和硝基芳烃的合成有关。研究人员已将相关的离子液体用作各种芳基硼酸和 α、β-不饱和酸的硝化剂。该应用对于在有机合成中开发温和条件至关重要 (Zarei 等人,2018)。

咪唑啉酮和嘧啶酮衍生物的形成

该化合物在磺酰基咪唑啉酮衍生物的形成中发挥重要作用。该合成涉及多组分反应,突出了该化合物在创建多样化学结构方面的多功能性 (Nematpour 等人,2016)。

苯并咪唑的合成

它还用于苯并咪唑的合成。研究人员已利用该化合物的离子液体版本催化苯-1, 2-二胺与芳香醛的缩合。该过程因其效率和使用绿色氧化剂而具有重要意义 (Khazaei 等人,2011)。

医学研究中的电生理活性

在药物化学领域,该化合物的衍生物已显示出电生理活性,特别是在开发用于心脏应用的 III 类药物方面。这突出了其在药物研究中的潜力 (Morgan 等人,1990)。

抗溃疡剂开发

该化合物在药物化学中找到应用的另一个领域是抗溃疡剂的开发。该化合物的衍生物已被合成作为潜在的抗分泌和细胞保护剂,扩展了其在治疗应用中的用途 (Starrett 等人,1989)。

用于肿瘤治疗的法尼基转移酶抑制剂

此外,该化合物已在法尼基转移酶抑制剂的合成中得到探索,显示出有效的抗肿瘤活性。这表明其在癌症研究和治疗中的宝贵作用 (Hunt 等人,2000)。

未来方向

作用机制

Target of Action

The primary target of the compound 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is TTK . TTK, also known as Monopolar spindle 1 (Mps1), is a dual-specificity protein kinase that is involved in the spindle assembly checkpoint which functions during cell mitosis .

Mode of Action

The compound acts as an inhibitor of TTK . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal function of TTK, leading to changes in cell division .

Biochemical Pathways

The inhibition of TTK by the compound affects the spindle assembly checkpoint pathway. This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. When TTK is inhibited, this checkpoint may fail, leading to errors in chromosome segregation .

Result of Action

The inhibition of TTK by the compound can lead to cell cycle arrest and apoptosis, or programmed cell death . This is due to the failure of the spindle assembly checkpoint, resulting in errors in chromosome segregation and genomic instability .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPJVRKVQRSMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

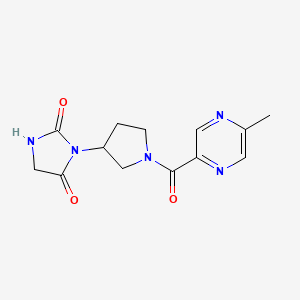

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)

![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2869542.png)

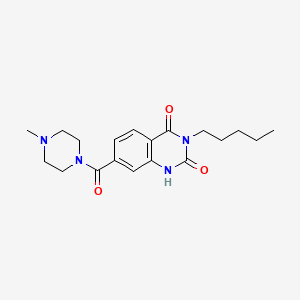

![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)

![1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2869547.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)

![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)

![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)

![N-(2-(dimethylamino)ethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide hydrochloride](/img/structure/B2869558.png)

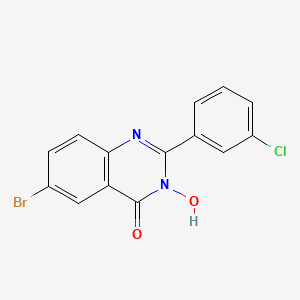

![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)